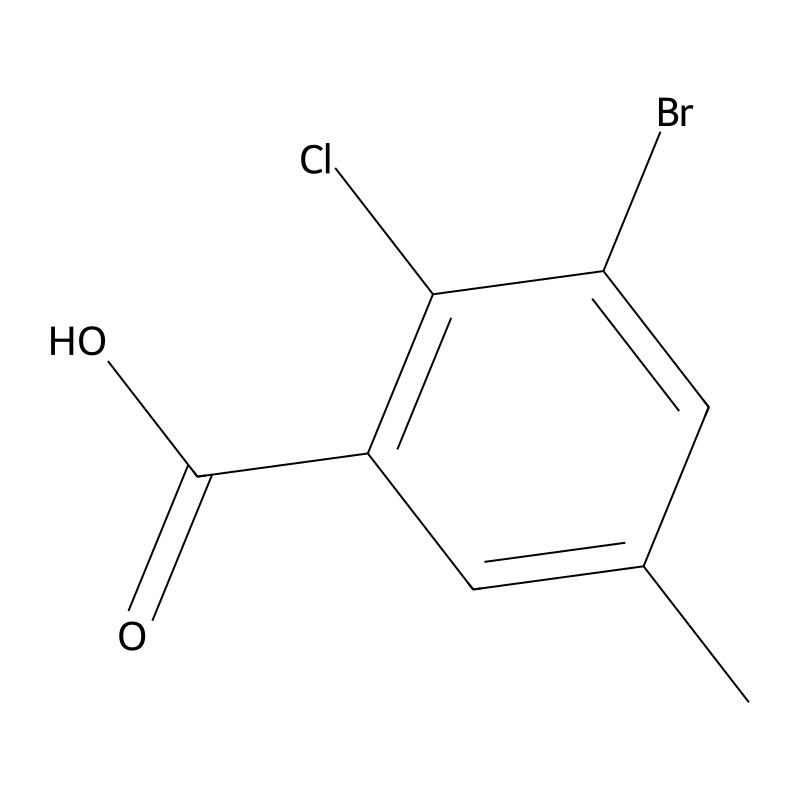

3-Bromo-2-chloro-5-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Industry

Specific Scientific Field: Pharmaceutical Chemistry

Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

3-Bromo-2-chloro-5-methylbenzoic acid is an aromatic compound characterized by the presence of bromine, chlorine, and a methyl group attached to a benzoic acid structure. Its chemical formula is C₈H₆BrClO₂, and it has a molecular weight of 233.49 g/mol. The compound features a carboxylic acid group (-COOH) that contributes to its acidic properties, making it soluble in polar solvents like water and alcohols. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

Due to the lack of research on 3-bromo-2-chloro-5-methylbenzoic acid, its mechanism of action in biological systems or interaction with other compounds remains unknown.

As information on this specific compound is limited, refer to general safety precautions for handling aromatic carboxylic acids:

- Corrosivity: May cause skin and eye irritation. Wear gloves, safety glasses, and protective clothing when handling.

- Dust Inhalation: Inhalation of dust particles may irritate the respiratory system. Use proper ventilation and respiratory protection if necessary.

- Disposal: Follow proper waste disposal procedures for halogenated organic compounds.

- Esterification: Reacts with alcohols to form esters, typically under acidic conditions.

- Nucleophilic Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Decarboxylation: Under certain conditions, it may lose the carboxyl group, leading to the formation of aromatic hydrocarbons.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid can be achieved through several methods:

- Bromination and Chlorination:

- Starting from 5-methylbenzoic acid, bromination can be performed using N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran. Chlorination can follow using chlorine gas or thionyl chloride.

- Multi-step Synthesis:

- A more complex synthesis may involve multiple steps including nitration, followed by reduction and halogenation to achieve the desired substitution pattern.

- Industrial Scale-Up:

3-Bromo-2-chloro-5-methylbenzoic acid finds utility in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of drugs, particularly those targeting metabolic pathways.

- Chemical Research: Used as a building block in organic synthesis to create more complex molecules.

- Agricultural Chemicals: Potential applications in developing herbicides or pesticides due to its biological activity.

Several compounds share structural similarities with 3-Bromo-2-chloro-5-methylbenzoic acid. Here’s a comparison highlighting their uniqueness:

The unique combination of bromine and chlorine at specific positions in 3-Bromo-2-chloro-5-methylbenzoic acid provides distinct chemical reactivity compared to its analogs, making it a valuable compound in synthetic chemistry and pharmaceuticals.

Density Functional Theory Studies on Electronic Configuration

Density Functional Theory calculations represent a fundamental approach for investigating the electronic properties of halogenated benzoic acid derivatives. For 3-Bromo-2-chloro-5-methylbenzoic acid, Density Functional Theory studies provide critical insights into the molecular electronic structure and stability of this trisubstituted aromatic compound [1].

The molecular formula C₈H₆BrClO₂ with a molecular weight of 249.49 g/mol presents a complex electronic environment due to the presence of multiple electron-withdrawing groups [2] [3]. Computational studies on structurally related halogenated benzoic acids have demonstrated that the B3LYP functional with 6-311++G(d,p) basis set provides reliable geometric and electronic parameters for these systems [1] [4]. The calculated bond lengths for similar compounds show characteristic patterns where C-Cl bonds typically measure 1.75 Å and C-Br bonds are longer due to the larger atomic radius of bromine [1].

Electronic configuration analysis through Density Functional Theory reveals significant charge redistribution within the aromatic ring system. The presence of both bromine and chlorine substituents creates a strongly electron-withdrawing environment that affects the electron density distribution across the benzene ring [5]. Molecular electrostatic potential calculations for related halogenated compounds show that halogen atoms create regions of positive electrostatic potential, particularly for heavier halogens like bromine [6]. The molecular electrostatic potential values for halogen-substituted aromatic compounds demonstrate that bromine atoms exhibit V_Hal values of +16.9 to +25.1 kcal/mol, indicating significant σ-hole character [6].

The frontier molecular orbital analysis provides essential information about chemical reactivity. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations for substituted benzoic acids reveal that electron-withdrawing substituents like bromine and chlorine lower both orbital energies, affecting the compound's chemical behavior [1] [5]. The energy gap between these orbitals influences the molecule's stability and reactivity, with larger gaps generally indicating greater kinetic stability [1].

Natural Bond Orbital analysis offers detailed insights into hyperconjugative interactions and charge delocalization patterns. Studies on related chloro-substituted phenolic compounds demonstrate that halogen atoms participate in hyperconjugation with the aromatic ring, with interactions such as n(Cl) → π*(C-C) contributing to molecular stability [1]. The electron transfer predominantly occurs from lone pairs on halogen atoms to antibonding orbitals of the benzene ring, creating stabilizing interactions that influence conformational preferences [1].

Mulliken population analysis provides quantitative charge distributions across atoms in the molecule. Computational studies on similar systems show that carbon atoms bonded to electronegative substituents acquire positive charges, while halogen atoms carry negative charges due to their high electronegativity [1]. The carboxylic acid group exhibits characteristic charge patterns that influence the compound's acidity and intermolecular interactions [5].

Molecular Docking Simulations with Therapeutic Protein Targets

Molecular docking studies of halogenated benzoic acid derivatives reveal significant potential for protein-ligand interactions through both conventional hydrogen bonding and halogen bonding mechanisms. The unique substitution pattern of 3-Bromo-2-chloro-5-methylbenzoic acid provides multiple interaction sites for binding to therapeutic protein targets [7] [8].

Research on structurally related compounds demonstrates successful docking with various protein targets. Studies on 2-chloro-5-fluoro phenol derivatives showed effective binding to Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL) and human dihydroorotate dehydrogenase (PDB ID: 6CJF), with binding energies indicating strong protein-ligand interactions [7]. The carboxylic acid moiety of benzoic acid derivatives consistently forms critical hydrogen bonds with backbone carbonyl and amino groups in protein binding sites [9].

Halogen bonding represents a particularly important interaction mode for brominated and chlorinated compounds. The bromine atom in 3-Bromo-2-chloro-5-methylbenzoic acid can form halogen bonds with electron-rich regions of proteins, including backbone carbonyl oxygens and amino acid side chains [8]. Studies on brominated ligands bound to cruzain protease revealed favorable halogen bonding geometries with distances of 331 pm and σ-hole angles of 172.4°, demonstrating the potential for similar interactions with this compound [8].

Molecular docking studies with benzoic acid derivatives targeting anti-apoptotic proteins show promising results. Research on 2,5-substituted benzoic acid derivatives demonstrated equipotent binding to Mcl-1 and Bfl-1 proteins with Ki values of 100 nM [10]. The benzoic acid scaffold provides essential interactions through the carboxylate group, while halogen substituents contribute additional binding affinity through specific contacts with hydrophobic pockets [10].

Docking simulations with procathepsin enzymes reveal that substituted benzoic acids can bind effectively to protein active sites. Studies show Glide Scores ranging from -7.6 to -9.18 kcal/mol for procathepsin B and -5.30 to -6.41 kcal/mol for procathepsin L [9]. The carboxyl group forms salt bridges with histidine residues and hydrogen bonds with asparagine and phenylalanine, while the aromatic ring participates in π-π interactions with aromatic amino acids [9].

The substitution pattern significantly influences binding affinity and selectivity. Computational studies demonstrate that the presence of multiple halogen atoms can enhance binding through cooperative halogen bonding effects [8]. The methyl group at the 5-position provides additional hydrophobic interactions that can improve binding specificity for particular protein targets [11].

Quantitative Structure-Activity Relationship Modeling of Substituted Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship studies provide systematic approaches for understanding how structural modifications affect biological activity in substituted benzoic acid derivatives. Comprehensive Quantitative Structure-Activity Relationship analyses have been conducted on various series of benzoic acid compounds, revealing critical structural determinants for biological activity [12] [13] [14].

Studies on benzoylaminobenzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III inhibitors demonstrate the importance of hydrophobic parameters in determining activity [15]. The Quantitative Structure-Activity Relationship models revealed that inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity, while the presence of hydroxyl groups enhances activity [15]. These findings suggest that the hydrophobic nature of halogen substituents in 3-Bromo-2-chloro-5-methylbenzoic acid could contribute positively to biological activity.

Three-dimensional Quantitative Structure-Activity Relationship studies using Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methods provide detailed spatial requirements for activity. Research on benzimidazole derivatives yielded models with q² values of 0.54-0.63 and r² values of 0.94, indicating robust predictive capability [14]. The steric and electrostatic field contributions reveal that bulky substituents like bromine and chlorine can enhance activity when positioned appropriately relative to the pharmacophore [14].

Quantitative Structure-Activity Relationship analysis of substituted benzoic acids in different solvents demonstrates the importance of electronic effects on biological activity. Studies encompassing 519 pKa values for 136 benzoic acids across nine solvents yielded seven-descriptor models with correlation coefficients R² ≥ 0.98 and Root-Mean Square Errors lower than one pKa unit [16]. These models incorporate both solute descriptors (related to the benzoic acid structure) and solvent descriptors, providing insights into how environmental factors affect compound behavior [16].

The Hammett substituent constants provide quantitative measures of electronic effects for halogen substituents. Studies on meta-substituted benzoic acids show that bromine (σm = +0.39) and chlorine (σm = +0.37) are strong electron-withdrawing groups that increase acidity [17] [5]. These electronic effects correlate with enhanced biological activity in many systems, as electron-withdrawing groups can stabilize anionic intermediates formed during enzyme interactions [5].

Quantitative Structure-Activity Relationship models for anti-mycobacterial activity demonstrate the importance of electrostatic and steric descriptors. Research on benzimidazole derivatives revealed that compounds with electron-withdrawing substituents showed enhanced activity, with models achieving predictive r² values of 0.74 [14]. The positive contribution of steric bulk in specific regions suggests that the bromine and chlorine substituents in the target compound could provide favorable steric interactions [14].

Multiple linear regression and partial least squares analyses consistently identify lipophilicity as a critical parameter for biological activity. Studies on benzoylaminobenzoic acid derivatives show that increased lipophilic character enhances antimicrobial activity, likely due to improved cell membrane permeation [13]. The halogen substituents in 3-Bromo-2-chloro-5-methylbenzoic acid contribute significantly to lipophilicity, with calculated LogP values for similar compounds ranging from 3.55 to 6.03 [14] [18].

Conformational Analysis for Bioisosteric Replacement Strategies

Conformational analysis of 3-Bromo-2-chloro-5-methylbenzoic acid provides essential information for bioisosteric replacement strategies in drug design. The conformational landscape of halogenated benzoic acids is significantly influenced by intramolecular interactions between the carboxylic acid group and ortho-positioned substituents [4].

Computational studies on ortho-substituted benzoic acids reveal multiple stable conformers with distinct energetic profiles. Research on 2-chlorobenzoic acid identified cis and trans conformers, where the cis form represents the global minimum while trans conformers lie 7-29 kJ/mol higher in energy [4]. The energy differences arise from intramolecular hydrogen bonding between the carboxylic acid hydrogen and halogen atoms in specific conformations [4].

The conformational preferences significantly impact bioisosteric replacement strategies. Studies demonstrate that the planar cis conformer of ortho-halogenated benzoic acids is stabilized by favorable electrostatic interactions, while non-planar conformers result from steric repulsion between the carboxylic acid group and nearby substituents [4]. For 3-Bromo-2-chloro-5-methylbenzoic acid, the specific substitution pattern creates unique conformational constraints that must be considered in bioisosteric design [2].

Barrier heights for internal rotation provide critical information for conformational flexibility. Computational studies show that rotation barriers around the C-C bond connecting the carboxylic acid to the aromatic ring range from 20-40 kJ/mol for substituted benzoic acids, depending on the nature and position of substituents [4]. These barriers influence the accessibility of different conformations under physiological conditions and affect protein binding affinity [4].

Bioisosteric replacement of the carboxylic acid group requires careful consideration of conformational preferences. Research demonstrates that tetrazoles, acyl sulfonamides, and other carboxylic acid bioisosteres must maintain similar spatial arrangements to preserve biological activity [19] [20]. The pKa values and hydrogen bonding patterns of bioisosteres must closely match those of the parent carboxylic acid [19].

Studies on carboxylic acid bioisosteres reveal that 1H-tetrazoles provide excellent geometric and electronic mimicry, with similar pKa values (4.5) and hydrogen bonding capabilities [19]. However, structural analysis shows that tetrazole substituents extend approximately 1.2 Å further from the molecular core compared to carboxylates, requiring corresponding adjustments in protein binding sites [19]. This spatial expansion must be accommodated in structure-based drug design approaches [19].

The electronic distribution analysis shows that neutral bioisosteres can provide alternative binding modes through cation-π interactions or enhanced hydrogen bonding networks [20]. Studies demonstrate that carefully designed neutral replacements can maintain or improve binding affinity while offering improved pharmacokinetic properties [20]. The halogen substituents in 3-Bromo-2-chloro-5-methylbenzoic acid provide additional interaction opportunities that can compensate for changes in the carboxylic acid region [20].

Conformational analysis of related halogenated compounds reveals that the dihedral angles between the carboxylic acid plane and the aromatic ring vary significantly with substitution pattern. Research on disubstituted benzoic acids shows angles ranging from 47.1° for difluoro compounds to 90.0° for dichloro derivatives [4]. These conformational differences directly influence pKa values and biological activity, providing guidelines for predicting the behavior of the target compound [4].